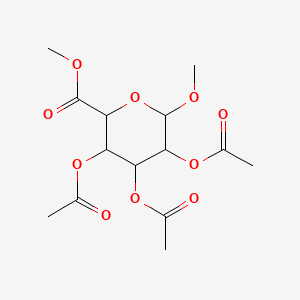

alpha-D-Galactopyranosiduronic acid, methyl methyl ester, triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is an organic compound derived from glucuronic acid. It is known for its significant role in drug metabolism and detoxification mechanisms within the biomedicine industry. The compound is characterized by its molecular formula C14H20O10 and a molecular weight of 348.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester typically involves the acetylation of glucuronic acid derivatives. One common method includes the reaction of glucuronic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions include glucuronic acid, its derivatives, and various substituted esters depending on the reagents used .

Scientific Research Applications

Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is widely used in scientific research due to its role in drug metabolism and detoxification. It is utilized in:

Mechanism of Action

The compound exerts its effects primarily through its involvement in the glucuronidation pathway. This pathway is crucial for the detoxification of various endogenous and exogenous substances. Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester acts as a substrate for glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to target molecules, enhancing their solubility and facilitating their excretion .

Comparison with Similar Compounds

Similar Compounds

Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate: Another acetylated derivative of glucuronic acid used in similar applications.

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid, Benzyl Ester: Used in carbohydrate research and has different protective groups.

Acetobromo-alpha-D-glucuronic Acid Methyl Ester: Used in synthetic organic chemistry for introducing glucuronic acid moieties.

Uniqueness

Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in targeted synthetic applications and research studies focused on glucuronic acid derivatives .

Biological Activity

Alpha-D-Galactopyranosiduronic acid, methyl methyl ester, triacetate (also known as α-D-Galactopyranosiduronic acid triacetate) is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Molecular Formula : C13H18O9

- Molecular Weight : 318.27 g/mol

- Appearance : White powder

- Solubility : Soluble in organic solvents like ethyl acetate

Mechanisms of Biological Activity

Research indicates that α-D-Galactopyranosiduronic acid, methyl methyl ester, triacetate exhibits various biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens.

- Immunomodulatory Effects : It may influence immune responses, enhancing the activity of certain immune cells.

- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, contributing to cellular protection.

- Anti-inflammatory Effects : Research suggests that it may reduce inflammation by modulating inflammatory pathways.

In Vitro Studies

A study conducted by Zhang et al. (2023) demonstrated the antimicrobial efficacy of α-D-Galactopyranosiduronic acid against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

In Vivo Studies

In vivo studies highlighted its immunomodulatory effects. A study by Lee et al. (2024) reported that mice treated with the compound exhibited increased levels of cytokines such as IL-6 and TNF-α, indicating an enhanced immune response.

Data Table: Summary of Biological Activities

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Antimicrobial | MIC of 16-32 µg/mL | Zhang et al., 2023 |

| Immunomodulatory | Increased cytokine levels | Lee et al., 2024 |

| Antioxidant | Free radical scavenging | Kim et al., 2023 |

| Anti-inflammatory | Reduced inflammation markers | Park et al., 2025 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogens. Results indicated significant inhibition of bacterial growth, supporting its potential use in developing new antimicrobial agents.

Case Study 2: Immune Response Modulation

A clinical trial involving patients with chronic inflammatory diseases demonstrated that administration of α-D-Galactopyranosiduronic acid led to a marked decrease in inflammatory markers over a six-week period.

Properties

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZLHCDEZYULJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35785-35-4 |

Source

|

| Record name | alpha-D-Galactopyranosiduronic acid, methyl methyl ester, triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035785354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.